3,3'-Diaminobenzidine
Overview
Description
3,3’-Diaminobenzidine (DAB) is an organic compound with the formula (C₆H₃(NH₂)₂)₂. This derivative of benzidine is a precursor to polybenzimidazole, which forms fibers renowned for their chemical and thermal stability . DAB is widely used in immunohistochemical staining of nucleic acids and proteins .
Mechanism of Action
Target of Action
3,3’-Diaminobenzidine (DAB) is primarily used in immunohistochemical staining as a chromogen . It targets peroxidase enzymes , particularly horseradish peroxidase (HRP) . These enzymes play a crucial role in various biological processes, including signal transduction, cell differentiation, and immune response .
Mode of Action
DAB interacts with its target enzymes in a specific manner. In the presence of hydrogen peroxide, DAB is oxidized by peroxidase enzymes . This oxidation reaction typically involves the transfer of electrons from DAB to the enzyme, resulting in the formation of a brown precipitate . This precipitate is localized at the site of the enzyme, allowing for the visualization of the enzyme’s location within a biological sample .
Biochemical Pathways
The primary biochemical pathway affected by DAB involves the oxidation of the compound by peroxidase enzymes in the presence of hydrogen peroxide . This reaction is part of the broader peroxidase-catalyzed oxidation pathway, which plays a key role in various biological processes, including the breakdown of hydrogen peroxide and the detoxification of harmful substances .
Result of Action
The primary result of DAB’s action is the formation of a brown precipitate upon oxidation by peroxidase enzymes . This precipitate is insoluble in water, alcohol, and other common organic solvents, allowing it to remain stable within the biological sample even after subsequent treatments . The formation of this precipitate enables the visualization of peroxidase enzymes within the sample, providing valuable information about the distribution and activity of these enzymes .
Action Environment
The action of DAB can be influenced by various environmental factors. For instance, the presence of hydrogen peroxide is necessary for the oxidation of DAB by peroxidase enzymes . Additionally, the pH of the environment can affect the efficiency of this reaction . Furthermore, the stability of the DAB precipitate allows for flexibility in the choice of subsequent treatments of the biological sample, such as the choice of counterstain and mounting medium .
Biochemical Analysis
Biochemical Properties
3,3’-Diaminobenzidine is a white solid that is soluble in water and has the formula C12H14N4 . It serves as a coupling reagent in immunohistochemistry, producing a brown precipitate to detect proteins . DAB is also used in dye synthesis, polyurethane production, and other polymer applications . It is considered a precursor to the synthesis of melanin, and it has been shown to produce both soluble and insoluble melanin-like pigments from oxidation with hydrogen peroxide .
Cellular Effects
3,3’-Diaminobenzidine staining interferes with PCR-based DNA analysis . Using microdissected muscle fibers from sequential muscle sections stained by DAB-dependent and -independent methods, it has been shown that DAB exerts a strong inhibitory effect on qPCR-based mitochondrial DNA quantification . This effect introduces a significant bias in the estimation of mitochondrial DNA copy number and deletion levels between DAB-positive and -negative fibers .
Molecular Mechanism
In the peroxidase reaction, DAB serves as a hydrogen donor in the presence of peroxide . The oxidized DAB forms an insoluble brown end-product for use in the immunohistological and immunoblotting staining procedures .
Temporal Effects in Laboratory Settings
The effect of oxidation time on nanozyme-mediated oxidation of 3,3’-Diaminobenzidine was evaluated in the presence of silver-based nanomaterials . The concentration of the brown-colored indamine polymer was increased by increasing the oxidation time and then leveled off . The maximal activity of the nanozymes was achieved after an oxidation time as short as 20.0 min and after that, the color intensity of the indamine polymer remained constant .
Dosage Effects in Animal Models
In animals, oral or dermal exposure to high doses of DAB has been reported to cause adverse effects such as irritation, hypersensitivity reactions, and damage to the liver, kidneys, and skin . Studies in rodents have also shown that DAB can induce DNA damage, which may increase the risk of developing tumors .
Subcellular Localization
It is known that DAB is used in immunohistochemistry to detect the presence of certain proteins, suggesting that its localization may depend on the proteins it is used to detect .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Commercial Preparation: DAB is prepared by treating 3,3’-dichlorobenzidine with ammonia in the presence of a copper catalyst at high temperature and pressure, followed by acidic workup.
Alternate Synthesis Route: This involves the diacylation of benzidine with acetic anhydride under basic conditions, followed by nitration with nitric acid, saponification, and reduction with hydrochloric acid and iron.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: DAB undergoes oxidation in the presence of hydrogen peroxide, forming a water-insoluble brown precipitate.
Reduction: The dinitrobenzidine compound is reduced with hydrochloric acid and iron to produce DAB.
Substitution: DAB can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Hydrochloric acid and iron are used for the reduction process.
Substitution: Strong nucleophiles and appropriate solvents are used for substitution reactions.
Major Products Formed:
Oxidation: Forms a brown precipitate used in staining procedures.
Reduction: Produces 3,3’-diaminobenzidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
DAB has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzidine: A precursor to DAB, used in the synthesis of various dyes and polymers.
Polybenzimidazole: A polymer derived from DAB, known for its high thermal and chemical stability.
DABCO (1,4-Diazabicyclo[2.2.2]octane): A heterocyclic compound used as a base and catalyst in organic synthesis.
Uniqueness of DAB:
Properties
IUPAC Name |
4-(3,4-diaminophenyl)benzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H,13-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTOKWSFWGCZMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | 3,3'-DIAMINOBENZIDINE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2036827 | |
Record name | 3,3'-Diaminobenzidine | |
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Molecular Weight |
214.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Red to brown hygroscopic solid; [ICSC], RED-TO-BROWN HYGROSCOPIC SOLID IN VARIOUS FORMS. | |
Record name | 3,3'-Diaminobenzidine | |
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Record name | 3,3'-DIAMINOBENZIDINE | |
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Flash Point |
>200 °C | |
Record name | 3,3'-DIAMINOBENZIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1666 | |
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Solubility |
Solubility in water: very poor | |
Record name | 3,3'-DIAMINOBENZIDINE | |
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CAS No. |
91-95-2 | |
Record name | 3,3′-Diaminobenzidine | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=91-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,3'-Diaminobenzidine | |
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Record name | 3,3'-Diaminobenzidine | |
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Record name | [1,1'-Biphenyl]-3,3',4,4'-tetramine | |
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Record name | 3,3'-Diaminobenzidine | |
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Record name | Biphenyl-3,3',4,4'-tetrayltetraamine | |
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Record name | 3,3'-DIAMINOBENZIDINE | |
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Record name | 3,3'-DIAMINOBENZIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1666 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
176 °C | |
Record name | 3,3'-DIAMINOBENZIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1666 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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